molecular formula C22H25N3O2S B10997484 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B10997484
M. Wt: 395.5 g/mol
InChI Key: LQZACRRDFIQENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one is a synthetic compound featuring a benzothiazole moiety linked to a butanone backbone, which is further substituted with a 2-methoxyphenyl-piperazine group. The benzothiazole group may enhance metabolic stability and binding affinity compared to simpler aryl groups, while the 2-methoxyphenyl substituent on the piperazine ring could influence receptor selectivity .

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C22H25N3O2S/c1-27-19-9-4-3-8-18(19)24-13-15-25(16-14-24)22(26)12-6-11-21-23-17-7-2-5-10-20(17)28-21/h2-5,7-10H,6,11-16H2,1H3

InChI Key

LQZACRRDFIQENH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of an acid catalyst. The resulting intermediate undergoes cyclization with piperazine to yield the target compound.

b. Reaction Conditions: The reaction conditions for the synthesis typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) under controlled temperature and time. Acidic or basic conditions may be employed, depending on the specific route.

c. Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for further investigation.

Chemical Reactions Analysis

a. Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of sulfur and nitrogen.

    Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.

    Substitution: Substitution reactions at the benzothiazole or piperazine positions are possible.

b. Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction.

    Substitution: Halogenated derivatives can be prepared using halogenating agents (e.g., bromine or chlorine).

c. Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may lead to sulfoxides or sulfones, while reduction yields amines. Substitution reactions introduce various functional groups.

Scientific Research Applications

a. Medicinal Chemistry:

    Antipsychotic Agents: Benzothiazole-based piperazines have been explored as potential antipsychotic drugs due to their interaction with neurotransmitter receptors.

    Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.

    Antimicrobial Agents: Researchers investigate their antimicrobial potential against bacteria and fungi.

b. Industry:

    Dye Intermediates: Benzothiazole derivatives find applications as dye intermediates.

    Fluorescent Probes: Certain compounds serve as fluorescent probes in biological studies.

Mechanism of Action

The exact mechanism of action remains an active area of research. the compound likely interacts with cellular receptors, enzymes, or signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anisoperidone

  • Structure : 1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one.
  • Key Differences : Replaces the benzothiazole group with a dihydropyridine ring and uses a 4-methoxyphenyl group instead of 2-methoxyphenyl.
  • Activity: Acts as a dopamine D2/D3 and serotonin 5-HT2A antagonist, with additional monoamine oxidase A (MAO-A) inhibition . The para-methoxy group may reduce steric hindrance, enhancing receptor binding compared to the ortho-substituted target compound.

Benperidol

  • Structure : 3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one.
  • Key Differences : Substitutes benzothiazole with a benzimidazolone group and uses a fluorophenyl-piperidine backbone.
  • The fluorophenyl group may improve blood-brain barrier penetration relative to methoxyphenyl derivatives.

Anisopirol

  • Structure : 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol.
  • Key Differences: Replaces the benzothiazole group with a fluorophenyl moiety and introduces a hydroxyl group instead of a ketone on the butanone chain.
  • Activity : Retains dopamine receptor antagonism but with reduced metabolic stability due to the hydroxyl group .

MK69 (RTC193)

  • Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
  • Key Differences : Substitutes benzothiazole with a pyrazole group and incorporates a trifluoromethylphenyl-piperazine.
  • Activity: Shows high yields (93%) in synthesis using optimized coupling methods .

2-Methyl AP-237

  • Structure : 1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one.
  • Key Differences : Features a propenyl-piperazine group instead of benzothiazole and lacks methoxyphenyl substitution.
  • Activity: A synthetic opioid receptor agonist, highlighting how minor structural changes (e.g., propenyl substitution) can shift activity from CNS receptor antagonism to opioid agonism .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP Key Substituents Receptor Targets
Target Compound ~355.4 (estimated) ~2.5 Benzothiazole, 2-methoxyphenyl D2/5-HT2A (predicted)
1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one 262.35 2.55 4-methoxyphenyl N/A (reference standard)
MK69 (RTC193) ~353.3 ~3.1 Pyrazole, trifluoromethylphenyl Not reported
Anisoperidone ~350.4 ~2.8 Dihydropyridine, 4-methoxyphenyl D2/D3, 5-HT2A, MAO-A

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one is a synthetic organic molecule that belongs to the class of piperazine derivatives. This class is known for its diverse pharmacological activities, making it a subject of interest in drug discovery and development. The compound is characterized by the presence of a benzothiazole moiety, which has been associated with various biological activities, including anticancer and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The benzothiazole ring enhances binding affinity due to its ability to engage in π-π stacking interactions with aromatic residues in proteins. Additionally, the piperazine moiety contributes to the compound’s pharmacological profile by providing flexibility and potential for multiple interactions within biological systems.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)8.4
A549 (lung cancer)6.7
Caco-2 (colon cancer)7.2

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Benzothiazole-piperazine hybrids have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Studies indicate that derivatives of this compound can also exhibit antioxidant properties, protecting neuronal cells from oxidative stress.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of benzothiazole-piperazine derivatives against a panel of cancer cell lines. The tested compound demonstrated selective cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in oncology .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of benzothiazole derivatives in models of Alzheimer's disease. It was found that these compounds not only inhibited AChE but also reduced amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.